N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Overview
Description
N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.
Reduction: The isoquinoline core is then reduced to 3,4-dihydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the 3,4-dihydroisoquinoline with benzyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Benzyl-isoquinoline-2-carboxamide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of N-Benzyl-3,4-dihydroisoquinoline-2-carboxylic acid using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydride, alkyl halides
Major Products
Oxidation: N-Benzyl-isoquinoline-2-carboxamide
Reduction: N-Benzyl-3,4-dihydroisoquinoline-2-carboxylic acid
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-isoquinoline-2-carboxamide
- N-Benzyl-3,4-dihydroisoquinoline-2-carboxylic acid
- N-Benzyl-3,4-dihydroisoquinoline-2-carboxylate
Uniqueness
N-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives
Properties
IUPAC Name |
N-benzyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(18-12-14-6-2-1-3-7-14)19-11-10-15-8-4-5-9-16(15)13-19/h1-9H,10-13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRMEGVKEFENOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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